![molecular formula C19H16Cl2N2O3S B2542498 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate CAS No. 1096224-71-3](/img/structure/B2542498.png)
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate is a complex organic compound characterized by its multifaceted structure and potential applications across various fields including chemistry, biology, medicine, and industry. The compound’s unique composition and reactivity make it a subject of interest for extensive scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as aniline derivatives and acetates.
Reaction Steps: : The synthetic route typically involves multiple steps including alkylation, nitration, and esterification.
Reaction Conditions: : The reactions are often conducted under controlled temperatures ranging from -10°C to 100°C, and may require catalysts such as palladium or acidic/basic conditions to drive the reaction to completion.
Purification: : The final compound is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.
Industrial Production Methods: On an industrial scale, the compound is produced using automated reactors to ensure consistency and scalability. High-throughput methods and continuous flow reactors are employed to maximize efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve the use of hydrogen gas over a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: : Common substitution reactions involve nucleophilic or electrophilic reagents to modify the aromatic or ester portions of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: : Hydrogen gas with palladium, lithium aluminum hydride, under atmospheric or slightly elevated pressure.
Substitution: : Halogens, nitrates, or organometallic reagents, typically in organic solvents.
Major Products Formed
From Oxidation: : Products may include carboxylic acids or ketones.
From Reduction: : Possible products are amines or alcohols.
From Substitution: : Derivatives with modified aromatic rings or ester groups.
科学的研究の応用
Chemistry
Catalysts: : Utilized as intermediates in the development of new catalysts for various organic reactions.
Organic Synthesis: : Serves as a precursor in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes, making it valuable in biochemistry research.
Cell Signaling: : Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: : Potentially used in the development of new pharmaceuticals due to its biochemical activity.
Diagnostic Agents: : Research includes its use as a marker or agent in diagnostic imaging.
Industry
Material Science: : Applications in the development of new materials with unique properties.
Agriculture: : Explored for use in agrochemicals.
作用機序
The mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind effectively to specific sites, altering the function of the target molecules. This interaction can influence pathways involved in cellular processes, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
[2-(methylamino)-2-oxoethyl] 2-(phenylsulfanyl)acetate
[2-(dimethylamino)-2-oxoethyl] 2-(chlorophenyl)sulfanylacetate
[2-(ethylamino)-2-oxoethyl] 2-(bromophenyl)sulfanylacetate
Comparison: What sets [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate apart is its unique dichlorophenyl group which significantly enhances its reactivity and potential applications. The cyanomethyl group also provides distinct properties in terms of binding affinity and specificity in biochemical reactions.
This compound stands out for its versatility and the breadth of its applications in scientific research, making it a valuable subject for further study.
特性
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-16-7-6-14(10-17(16)21)12-27-13-19(25)26-11-18(24)23(9-8-22)15-4-2-1-3-5-15/h1-7,10H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRQHSDNMDKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[(2S,3R)-2-Ethyloxolan-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2542415.png)
![N-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2542416.png)
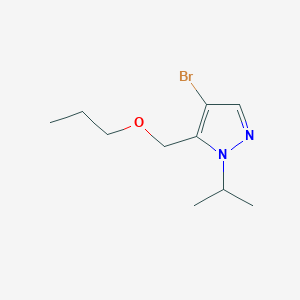
![N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}prop-2-enamide](/img/structure/B2542419.png)
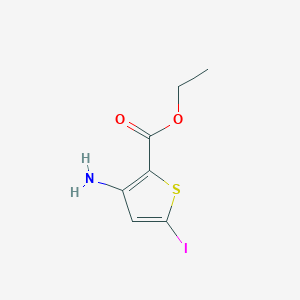
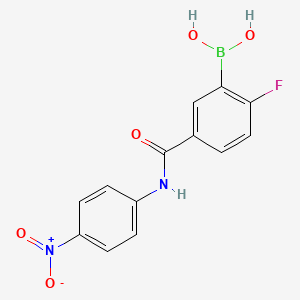
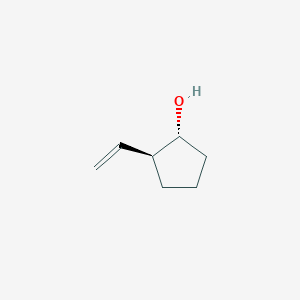
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)
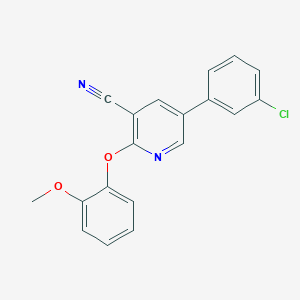
![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
